Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 2098031-21-9) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with substituents at positions 4 (chloro) and 6 (ethyl), along with an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-7-6-15-9(10(12)13-7)5-8(14-15)11(16)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLIFMSZIMRYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)OCC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H13ClN3O2
- Molecular Weight : 240.69 g/mol
- CAS Number : 2098031-21-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on HeLa cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against various bacterial strains. This compound demonstrated notable inhibition zones in agar diffusion assays. Further analysis suggested that the compound disrupts bacterial cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7)
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Key Differences : Replaces the 6-ethyl group with a methyl substituent.
- Impact: The shorter alkyl chain reduces lipophilicity (logP estimated at ~2.1 vs. This compound is more widely available, with 8 suppliers listed compared to 1 for the ethyl variant .
Methyl 4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 2090613-42-4)
Core Heterocycle Variations
Ethyl 4-Chloro-6-methylquinoline-3-carboxylate (CAS: 56824-87-4)
- Molecular Formula: C₁₄H₁₂ClNO₂
- Key Differences: Quinoline core instead of pyrazolo-pyrazine.
- Impact: The planar quinoline structure enhances π-π stacking interactions, often linked to DNA intercalation or kinase inhibition. This compound has 12 suppliers, indicating broader industrial use .
Ethyl 3,5-Dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate
Structural and Functional Data Table
| Compound Name | CAS | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Activities | Suppliers |
|---|---|---|---|---|---|---|
| This compound | 2098031-21-9 | C₁₁H₁₂ClN₃O₂ | 4-Cl, 6-Ethyl, 2-Ethyl ester | 253.69 | Limited data; inferred lipophilicity | 1 |
| Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate | 1449598-75-7 | C₁₀H₁₀ClN₃O₂ | 4-Cl, 6-Methyl, 2-Ethyl ester | 239.66 | Higher solubility; 8 suppliers | 8 |
| Ethyl 4-Chloro-6-methylquinoline-3-carboxylate | 56824-87-4 | C₁₄H₁₂ClNO₂ | Quinoline core, 4-Cl, 6-Methyl | 261.70 | Kinase inhibition; DNA interaction | 12 |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the condensation of appropriately substituted pyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and functional group modifications. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine fused ring system via intramolecular cyclization.
- Introduction of the chloro substituent at the 4-position through halogenation or by using chlorinated precursors.
- Installation of the ethyl group at the 6-position, often derived from ethyl-substituted starting materials or alkylation.
- Esterification at the 2-position to yield the ethyl carboxylate.
Specific Preparation Methods and Conditions
Cross-Dehydrogenative Coupling (CDC) Approach
A notable method for synthesizing pyrazolo[1,5-a] derivatives, closely related to pyrazolo[1,5-a]pyrazines, involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction between β-ketoesters and N-amino-2-iminopyridines or analogous substrates. This catalyst-free method proceeds via oxidative C(sp^3)–C(sp^2) coupling, followed by dehydrative cyclization.
| Parameter | Details |
|---|---|
| Reactants | N-amino-2-iminopyrazine derivative and β-ketoester (e.g., ethyl acetoacetate) |
| Solvent | Ethanol containing acetic acid |
| Temperature | 130 °C |
| Atmosphere | Oxygen (O₂) at 1 atm preferred for high yield |
| Reaction Time | 18 hours |
| Acid Loading | 6 equivalents of acetic acid optimal |
| Yield | Up to 94% under O₂ atmosphere |
- Increasing acetic acid equivalents from 2 to 6 improves yield significantly.
- Molecular oxygen atmosphere is critical; under argon, yield drops drastically (6%).
- Higher acid loading (>6 equiv) leads to side products such as triazolo derivatives.
- The method is environmentally friendly, catalyst-free, and demonstrates high atom economy.
This method can be adapted for pyrazolo[1,5-a]pyrazine derivatives by selecting appropriate amino-pyrazine precursors and β-ketoester substrates with the desired substitution pattern, such as ethyl substituents.
Esterification
The carboxylate ester at the 2-position is commonly introduced by esterification of the corresponding carboxylic acid or by using β-ketoesters as starting materials, which inherently contain the ester functionality. This step is often integrated into the cyclization reaction, as seen in the CDC approach.
Representative Reaction Scheme (Adapted)
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-amino-2-iminopyrazine + ethyl acetoacetate | Ethanol, AcOH (6 equiv), O₂, 130 °C, 18 h | Ethyl pyrazolo[1,5-a]pyrazine-2-carboxylate derivative | 74-94 |
| 2 | Halogenation (if needed) | Selective chlorination reagents | 4-chloro substituted pyrazolo[1,5-a]pyrazine | Variable |
| 3 | Purification and crystallization | Recrystallization solvents | Pure this compound | — |
Research Findings and Optimization
- The presence of acetic acid is crucial for promoting the oxidative coupling and cyclization steps. Its concentration must be optimized to maximize yield and minimize by-products.
- Molecular oxygen acts as the oxidant in the CDC reaction, and an oxygen atmosphere significantly enhances the reaction efficiency compared to air or inert atmospheres.
- The reaction is catalyst-free, which simplifies purification and reduces environmental impact.
- Temperature control at around 130 °C and prolonged reaction time (about 18 hours) are necessary for complete conversion.
- The method shows versatility with various β-dicarbonyl compounds, suggesting adaptability for different substituents on the pyrazolo[1,5-a]pyrazine scaffold.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Starting materials | N-amino-2-iminopyrazine, ethyl acetoacetate | For ethyl and chloro substituents, choose appropriately substituted precursors |
| Solvent | Ethanol with acetic acid | Acetic acid loading critical |
| Acid loading | 6 equivalents of acetic acid | Higher loadings cause side products |
| Atmosphere | Pure oxygen (O₂) | Essential for high yield |
| Temperature | 130 °C | Ensures efficient cyclization |
| Reaction time | 18 hours | Sufficient for completion |
| Yield | Up to 94% | High yield under optimized conditions |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and halogenation. For example:
- Step 1 : Cyclocondensation of hydrazine derivatives with β-dicarbonyl precursors under acidic/basic conditions to form the pyrazolo[1,5-a]pyrazine core .
- Step 2 : Chlorination at position 4 using reagents like POCl₃ or SOCl₂, followed by ethyl esterification at position 2 .
- Step 3 : Introduction of the ethyl group at position 6 via alkylation or cross-coupling reactions . Key Optimization : Use catalysts like LiHMDS for regioselective functionalization and purify via recrystallization (ethanol/water) .
Q. How is the compound characterized post-synthesis?
Analytical methods include:
- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 7.39 ppm for pyrazine protons ).
- HRMS : For exact mass validation (e.g., [M+H]+ calcd: 254.1042; observed: 254.1039 ).
- Elemental Analysis : To verify C, H, N ratios (e.g., C: 61.65%, H: 4.38%, N: 27.65% ).
Q. What are the primary applications in medicinal chemistry?
The compound serves as:
- A precursor for designing enzyme inhibitors (e.g., antiviral or anticancer agents) due to its pyrazine-triazole hybrid structure .
- A building block for functionalizing position 7 with bioactive groups (e.g., nitro or amino substituents) .
Advanced Research Questions
Q. How to address low yields in the nitration step at position 7?
Low yields often stem from competing side reactions or poor regioselectivity. Mitigation strategies:
- Temperature Control : Perform nitration at 0°C in H₂SO₄ to suppress byproducts .
- Catalyst Screening : Test Brønsted acids (e.g., HNO₃/H₂SO₄ vs. AcOH) to optimize electrophilic substitution .
- Post-Reaction Workup : Quench with ice-water to precipitate the product and minimize hydrolysis .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions or impurity profiles. Recommended approaches:
- Comparative Bioassays : Test the compound alongside analogs (e.g., ethyl vs. methyl esters) under standardized conditions .
- Target-Specific Profiling : Use kinase/enzyme inhibition assays to isolate mechanisms (e.g., VEGFR2 or MMP9 interactions ).
- Purity Validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) .
Q. How to optimize halogenation reactions for introducing chloro/ethyl groups?
Key parameters for efficient halogenation:
- Reagent Selection : Use POCl₃ for chlorination (higher selectivity vs. SOCl₂) and Pd catalysts for Suzuki coupling of ethyl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for SNAr substitutions .
- Monitoring Tools : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
